

Technical Guide: Molecular Weight Determination of Isotopically Labeled Fmoc-D-Phenylalanine

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Compound of Interest

Compound Name: *Fmoc-D-Phe-OH-d8*

Cat. No.: *B12403950*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (9-Fluorenylmethoxycarbonyl)-D-phenylalanine-d8 (**Fmoc-D-Phe-OH-d8**), a deuterated analogue of Fmoc-D-Phe-OH. This document outlines the molecular properties, the methodology for their determination, and a logical workflow for calculating the molecular weight of isotopically labeled compounds.

Data Presentation: Molecular Properties

The incorporation of stable isotopes, such as deuterium (^2H or D), is a critical technique in drug development and metabolic research. Deuterium substitution increases the mass of a compound, a change that can be precisely quantified. The key molecular weight information for Fmoc-D-Phe-OH and its d8 isotopologue is summarized below.

Compound	Molecular Formula	Molar Mass (g/mol)	Notes
Fmoc-D-Phe-OH	C ₂₄ H ₂₁ NO ₄ [1]	387.43 [1] [2]	Standard, non-isotopically labeled compound.
Fmoc-D-Phe-OH-d8	C ₂₄ H ₁₃ D ₈ NO ₄	395.48	Heavy-isotope labeled analogue. The molecular weight is identical to its L-enantiomer, Fmoc-L-Phe-OH-d8.

The mass increase is due to the substitution of eight protium (¹H) atoms with eight deuterium (²H) atoms. A deuterium nucleus contains one proton and one neutron, making it approximately twice as heavy as a protium nucleus, which has only a single proton.

Experimental Protocol: Molecular Weight Verification

The molecular weight of **Fmoc-D-Phe-OH-d8** and similar compounds is typically determined and verified using mass spectrometry.

Objective: To accurately determine the mass-to-charge ratio (m/z) of the analyte and confirm its molecular weight.

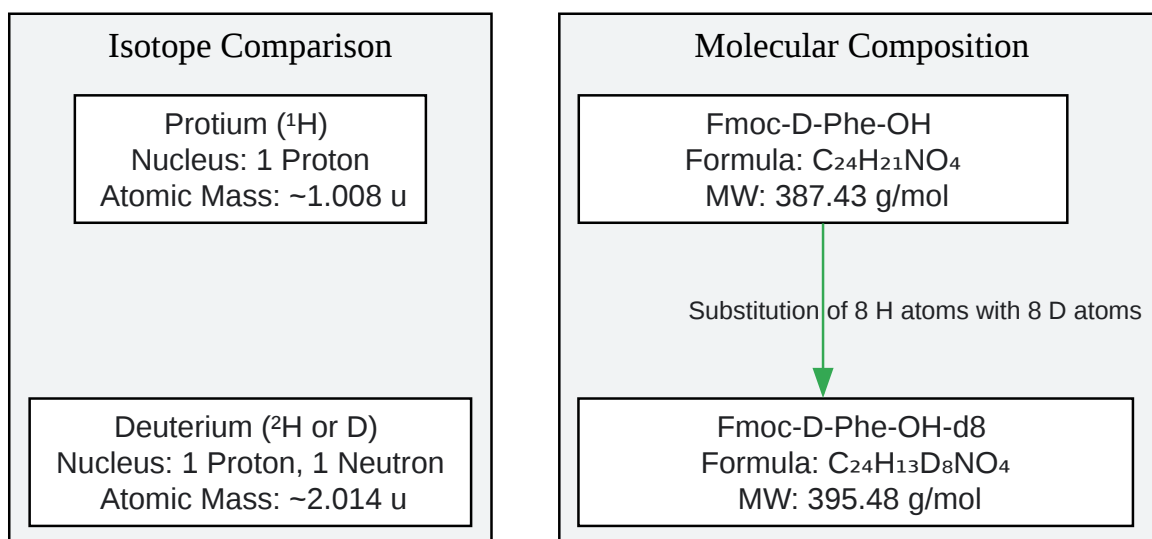
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** A dilute solution of the analyte (e.g., **Fmoc-D-Phe-OH-d8**) is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
- **Ionization:** The sample solution is introduced into the ESI source. A high voltage is applied to a capillary needle, causing the liquid to nebulize into a fine spray of charged droplets.

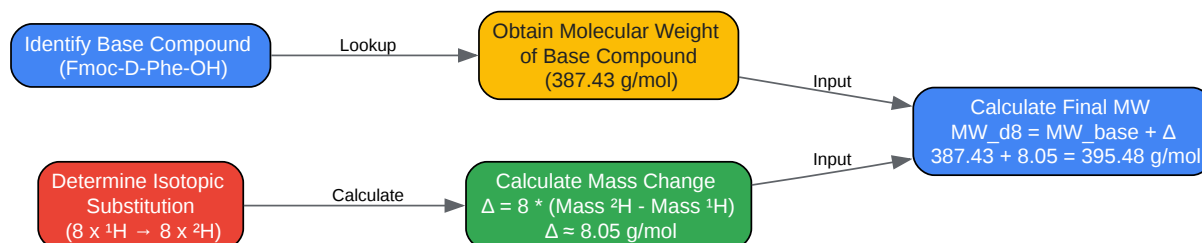
- **Desolvation:** The charged droplets evaporate in a stream of drying gas (typically nitrogen) and under vacuum, leading to a decrease in droplet size and an increase in charge density. This process ultimately results in the formation of gas-phase ions of the analyte.
- **Mass Analysis:** The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
- **Data Analysis:** The resulting mass spectrum plots ion intensity versus m/z . For **Fmoc-D-Phe-OH-d8**, a prominent peak corresponding to the protonated molecule $[M+H]^+$ would be expected at an m/z value of approximately 396.49. The un-deuterated compound would show a corresponding peak at approximately 388.44. The observed mass confirms the molecular weight and the success of the isotopic labeling.

Visualization

The following diagrams illustrate the conceptual relationships and workflows discussed in this guide.



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Fig. 1: Isotopic and Molecular Comparison.

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Fig. 2: Workflow for Calculating Isotopic MW.

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References

- 1. Fmoc- D -Phe-OH = 98.0 86123-10-6 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
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